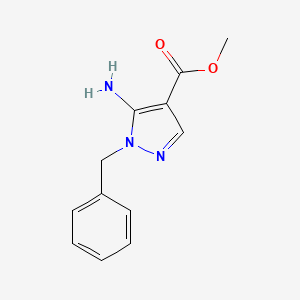
Methyl 5-amino-1-benzylpyrazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-amino-1-benzylpyrazole-4-carboxylate (MABPC) is a synthetic compound with a pyrazole core structure. It has been studied extensively for its potential therapeutic applications, particularly in the field of cancer research. MABPC has been shown to exhibit anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis.
Applications De Recherche Scientifique
Methyl 5-amino-1-benzylpyrazole-4-carboxylate has been studied for its potential therapeutic applications in cancer research. It has been shown to exhibit anti-cancer properties against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Methyl 5-amino-1-benzylpyrazole-4-carboxylate has been shown to inhibit the growth of cancer cells by inducing G2/M cell cycle arrest and apoptosis. Additionally, Methyl 5-amino-1-benzylpyrazole-4-carboxylate has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to cancer cells.
Mécanisme D'action
The mechanism of action of Methyl 5-amino-1-benzylpyrazole-4-carboxylate involves the inhibition of the Akt/mTOR signaling pathway. Akt/mTOR is a signaling pathway that is frequently activated in cancer cells, leading to increased cell proliferation and survival. Methyl 5-amino-1-benzylpyrazole-4-carboxylate inhibits this pathway by decreasing the phosphorylation levels of Akt and mTOR, leading to decreased cell proliferation and increased apoptosis.
Biochemical and Physiological Effects
Methyl 5-amino-1-benzylpyrazole-4-carboxylate has been shown to exhibit both biochemical and physiological effects. Biochemically, Methyl 5-amino-1-benzylpyrazole-4-carboxylate inhibits the Akt/mTOR signaling pathway, leading to decreased cell proliferation and increased apoptosis. Physiologically, Methyl 5-amino-1-benzylpyrazole-4-carboxylate has been shown to inhibit angiogenesis, leading to decreased blood vessel formation and decreased nutrient supply to cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Methyl 5-amino-1-benzylpyrazole-4-carboxylate in lab experiments is its high potency against cancer cells. Methyl 5-amino-1-benzylpyrazole-4-carboxylate has been shown to exhibit anti-cancer properties at low concentrations, making it an attractive candidate for further study. However, one limitation of using Methyl 5-amino-1-benzylpyrazole-4-carboxylate in lab experiments is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
For the study of Methyl 5-amino-1-benzylpyrazole-4-carboxylate include optimization of the synthesis method, in vivo studies, combination studies, and safety studies.
Méthodes De Synthèse
Methyl 5-amino-1-benzylpyrazole-4-carboxylate can be synthesized by the reaction of 5-amino-1-benzylpyrazole-4-carboxylic acid with methyl iodide in the presence of a base. The reaction yields Methyl 5-amino-1-benzylpyrazole-4-carboxylate as a white crystalline solid. The purity of the compound can be increased by recrystallization from a suitable solvent.
Propriétés
IUPAC Name |
methyl 5-amino-1-benzylpyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-17-12(16)10-7-14-15(11(10)13)8-9-5-3-2-4-6-9/h2-7H,8,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKZHNQFTCCRYTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N(N=C1)CC2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



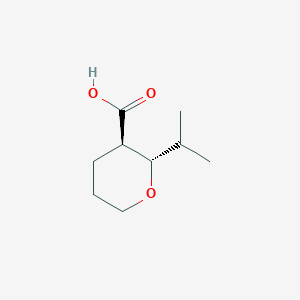
![4-chloro-N-({5-[(4-chlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide](/img/structure/B2628195.png)
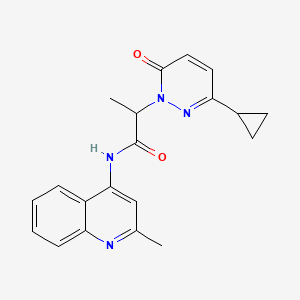
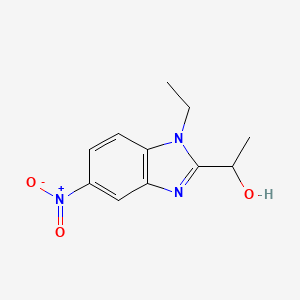
![2-Chloro-N-[[1-(trifluoromethylsulfonyl)piperidin-4-yl]methyl]propanamide](/img/structure/B2628198.png)
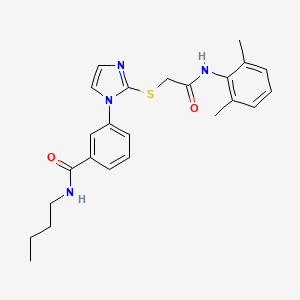
![2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(4-bromophenyl)acetamide](/img/structure/B2628205.png)
![2-(4-chlorophenoxy)-N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2628206.png)
![tert-butyl N-[(1R,2R)-2-(hydroxymethyl)cyclopentyl]carbamate](/img/structure/B2628207.png)
![(2Z)-2-[(acetyloxy)imino]-N-(4-chlorophenyl)-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2628209.png)

